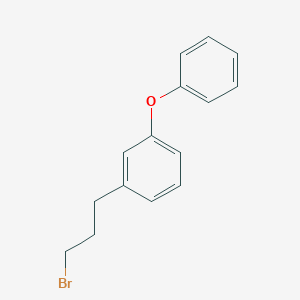

1-(3-Bromopropyl)-3-phenoxybenzene

Description

Contextualization within Functionalized Aryl Ethers and Alkyl Halides

The chemical architecture of 1-(3-Bromopropyl)-3-phenoxybenzene incorporates two key functional groups: an aryl ether and an alkyl bromide. Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group. They are prevalent in natural products, pharmaceuticals, and polymers. The ether linkage in this compound provides a degree of conformational flexibility, while the phenoxy group influences its electronic properties and reactivity.

The alkyl halide component, specifically a bromopropyl group, is a reactive handle that readily participates in a variety of nucleophilic substitution and elimination reactions. Alkyl halides are fundamental electrophiles in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom at the terminus of the propyl chain makes it susceptible to displacement by a wide range of nucleophiles.

The combination of these two functionalities in a single molecule allows for a dual mode of reactivity. The aryl ether portion can be modified through electrophilic aromatic substitution, while the alkyl bromide end provides a site for nucleophilic attack. This dual nature makes this compound a valuable intermediate for constructing molecules with diverse structural motifs.

Significance as a Precursor in Organic Synthesis and Materials Science

The utility of this compound as a precursor is well-established in both academic and industrial research. Its ability to undergo a variety of chemical transformations makes it a key starting material for the synthesis of a wide array of organic compounds.

In the field of medicinal chemistry, the phenoxybenzene moiety is a common scaffold found in many biologically active molecules. The bromopropyl chain of this compound allows for the introduction of various pharmacophoric groups, leading to the generation of libraries of potential drug candidates. For instance, the ether linkage is a key structural feature in the antiarrhythmic drug flecainide (B1672765) and the proton pump inhibitor lansoprazole. acs.org

In materials science, the bifunctional nature of this compound is exploited to create novel polymers and functional materials. The phenoxy group can be incorporated into polymer backbones to enhance thermal stability and solubility, while the reactive bromide can be used for post-polymerization modification or for grafting onto surfaces.

The synthesis of this compound itself can be achieved through several routes. One common method involves the reaction of 3-phenoxybenzyl alcohol with a brominating agent. Another approach is the Williamson ether synthesis, where a salt of phenol (B47542) reacts with 1,3-dibromopropane (B121459). google.com The choice of synthetic route often depends on the desired purity and scale of the final product.

The following table summarizes some of the key properties of this compound and related compounds.

| Property | This compound | (3-Bromopropyl)benzene | 3-Phenoxypropyl bromide |

| Molecular Formula | C13H11BrO | C9H11Br | C9H11BrO |

| Molecular Weight | 263.13 g/mol | 199.09 g/mol | 215.09 g/mol |

| CAS Number | 51632-16-7 | 637-59-2 | 588-63-6 |

| Boiling Point | Not available | 237-238 °C | Not available |

| Density | Not available | 1.31 g/mL at 25 °C | Not available |

Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.comnih.govnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

105128-00-5 |

|---|---|

Molecular Formula |

C15H15BrO |

Molecular Weight |

291.18 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-phenoxybenzene |

InChI |

InChI=1S/C15H15BrO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2 |

InChI Key |

ZFCDQZNUBZAHRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromopropyl 3 Phenoxybenzene and Analogous Structures

Formation of the 3-Bromopropyl Chain

A crucial step in the synthesis of 1-(3-bromopropyl)-3-phenoxybenzene is the introduction of the 3-bromopropyl moiety. This can be achieved through several reliable methods, starting from different precursors.

Halogenation via N-Bromosuccinimide (NBS) and Radical Initiators

A common and effective method for introducing a bromine atom at an allylic or benzylic position is through radical bromination using N-bromosuccinimide (NBS). wikipedia.orgnumberanalytics.com This reaction is typically initiated by a radical initiator, such as azo-bis(isobutyronitrile) (AIBN), or by photochemical means. wikipedia.org The Wohl-Ziegler reaction exemplifies this transformation, where NBS in a nonpolar solvent like carbon tetrachloride (CCl₄) is used. wikipedia.orglibretexts.org The low concentration of bromine (Br₂) generated in situ from the reaction of NBS with trace amounts of HBr favors radical substitution over electrophilic addition to any double bonds that might be present in the molecule. libretexts.orgmasterorganicchemistry.com

In the context of synthesizing this compound, a plausible precursor would be 3-phenylpropyl-3-phenoxybenzene. The benzylic position of the propyl chain would be the target for bromination. The reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.com The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂, which is present at a low concentration, to yield the desired brominated product and a bromine radical, which continues the chain reaction. masterorganicchemistry.com

Table 1: Examples of Radical Bromination Reactions with NBS

| Substrate | Product | Conditions | Reference |

|---|---|---|---|

| Cyclohexene | 3-Bromocyclohexene | NBS, radical initiator | numberanalytics.com |

| Toluene | Benzyl bromide | NBS, radical initiator | numberanalytics.com |

Conversion of Hydroxyl Precursors with Phosphine (B1218219)/NBS Systems

Another versatile method for generating the 3-bromopropyl group is from a corresponding alcohol precursor, such as 3-(3-phenoxyphenyl)propan-1-ol. A widely used reagent system for this transformation is a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and N-bromosuccinimide (NBS). This method is known for its mild conditions and high efficiency in converting primary and secondary alcohols to their corresponding bromides.

A patent describes a similar transformation where 3-phenoxypropanol is reacted with carbon tetrabromide in the presence of triphenylphosphine to produce 3-phenoxybromopropane. google.com This highlights the utility of phosphine-based reagents for this type of conversion. The reaction generally proceeds through the formation of a phosphonium (B103445) salt intermediate. The alcohol attacks the phosphine, and subsequent reaction with NBS leads to the formation of an alkoxyphosphonium bromide. The bromide ion then acts as a nucleophile, displacing the triphenylphosphine oxide group in an Sₙ2 reaction to yield the alkyl bromide.

Functional Group Transformation from Other Halides (e.g., Iodination from Alcohols)

While the direct synthesis of this compound is of primary interest, the synthesis of related haloalkyl compounds, such as the iodo-analogue, can also be achieved and potentially converted to the desired bromide. For instance, alcohols can be converted to alkyl iodides. One method involves the use of 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) and elemental iodine (I₂), catalyzed by indium(III) bromide (InBr₃), for the reductive iodination of carboxylic acids to alkyl iodides. mdpi.com

Furthermore, the direct iodination of alcohols is a viable pathway. For example, iodocyclopropylmethanol and 3-iodobut-3-en-1-ol derivatives can be synthesized from the iodohydroxylation of alkylidenecyclopropanes using an iodine/water system. mdpi.com The synthesis of iodoarenes can also be accomplished through various methods, including the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) with a thiourea (B124793) catalyst. organic-chemistry.org These iodinated compounds can then potentially undergo a halide exchange reaction to yield the corresponding bromide.

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry often employs advanced catalytic methods to improve efficiency, selectivity, and sustainability. Phase transfer catalysis and microwave-assisted synthesis are two such approaches that can be applied to the synthesis of this compound and its analogs.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org This is particularly relevant for the synthesis of ethers, such as the phenoxy group in the target molecule. The synthesis of alkyl phenyl ethers can be achieved by reacting a phenol (B47542) with an alkyl halide under phase transfer conditions. researchgate.net

In a typical PTC system for ether synthesis, a phenoxide ion, generated in an aqueous phase with a base like sodium hydroxide (B78521), is transferred to an organic phase by a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride). crdeepjournal.org In the organic phase, the "naked" and highly reactive phenoxide ion can then readily react with an alkyl halide (in this case, a 3-bromopropyl precursor) to form the ether linkage. crdeepjournal.org This method avoids the need for anhydrous conditions and strong, hazardous bases like sodium hydride. crdeepjournal.org The selectivity for O-alkylation over C-alkylation of the phenoxide is a key consideration and can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Table 2: Key Features of Phase Transfer Catalysis in Ether Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Phenol and alkyl halide | researchgate.net |

| Catalyst | Quaternary ammonium or phosphonium salts | crdeepjournal.org |

| Phases | Typically liquid-liquid (e.g., water-organic solvent) | crdeepjournal.org |

| Advantages | Mild conditions, high efficiency, no need for anhydrous solvents | crdeepjournal.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. nih.gov This technique can be applied to various steps in the synthesis of this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | nih.gov |

| Energy Efficiency | Lower | Higher | nih.gov |

| Yields | Often lower | Often higher | nih.gov |

| Side Reactions | More prevalent | Reduced | nih.gov |

Sonochemical Methods

The application of ultrasound in chemical synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating reactions and improving yields in various organic transformations. This technique utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-frequency sound waves. The collapse of these bubbles generates localized hot spots with transient high temperatures and pressures, as well as shock waves and significant shear forces. These extreme conditions can enhance mass transfer, activate substrates, and promote bond cleavage, often leading to shorter reaction times, milder reaction conditions, and higher product yields compared to conventional methods. nih.govnih.gov

For the synthesis of diaryl ethers and related structures, including bromoalkylated derivatives like this compound, sonochemical methods offer a promising green alternative to traditional thermal approaches. The Williamson ether synthesis, a cornerstone reaction for the formation of ether linkages, can be significantly enhanced by the application of ultrasound. This is particularly beneficial in heterogeneous reaction mixtures, where the mechanical effects of cavitation can improve the mixing of reactants and the surface activity of solid reagents.

Research into the sonochemical synthesis of analogous structures, such as various heterocyclic compounds and the products of multicomponent reactions, has consistently demonstrated the advantages of this methodology. nih.govnih.gov Studies have shown that ultrasound irradiation can lead to substantial rate enhancements, allowing reactions to be completed in minutes rather than hours. nih.gov Furthermore, these reactions can often be conducted at lower temperatures, which can improve the selectivity and prevent the degradation of thermally sensitive functional groups.

While specific research detailing the sonochemical synthesis of this compound is not extensively documented in publicly available literature, the general principles and observed benefits in analogous systems strongly suggest its applicability. The synthesis would likely involve the O-alkylation of a 3-phenoxyphenoxide salt with 1,3-dibromopropane (B121459) under ultrasonic irradiation. The use of ultrasound would be expected to facilitate the reaction, potentially leading to higher yields and shorter reaction times compared to silent (non-sonicated) conditions.

The table below illustrates the typical improvements observed in organic syntheses when employing sonochemical methods, based on findings from various studies on analogous reactions. These examples showcase the potential for enhanced efficiency in the synthesis of complex organic molecules.

Table 1: Comparison of Conventional and Sonochemical Synthesis for Analogous Reactions

| Product Type | Conventional Method (Time, Yield) | Sonochemical Method (Time, Yield) | Reference |

|---|---|---|---|

| Tetrahydropyrazolopyridines | 2-4 times longer | Excellent yields (>90%) | nih.gov |

| Pyranopyrazoles | 2.5-6 times longer | Excellent yields (>90%) | nih.gov |

| Dihydropyrano[2,3-c]pyrazole derivatives | Slower reaction | 88% yield in 36 min | nih.gov |

| Quinoxaline derivatives | Longer reaction times | Higher yields | nih.gov |

| Benzoxazine derivatives | Longer reaction times | Higher yields | nih.gov |

| Benzothiazine derivatives | Longer reaction times | Higher yields | nih.gov |

The data consistently show that ultrasound irradiation can be a highly effective technique for promoting a variety of organic reactions, offering significant advantages in terms of reaction time and product yield. nih.gov The application of sonochemistry in the synthesis of this compound and its analogs therefore represents a promising avenue for the development of more efficient and environmentally benign synthetic protocols.

Mechanistic Investigations and Reactivity Profiles of 1 3 Bromopropyl 3 Phenoxybenzene

Reactivity of the Alkyl Bromide Moiety

The primary site of reactivity on 1-(3-bromopropyl)-3-phenoxybenzene is the carbon-bromine bond of the propyl chain. The electronegative bromine atom polarizes the C-Br bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by various nucleophiles. This inherent reactivity is the basis for a multitude of synthetic applications.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of this compound. In these reactions, a nucleophile replaces the bromide ion, leading to the formation of a new covalent bond.

One of the most significant reactions of this compound and its analogs is its ability to undergo intramolecular cyclization to form dibenz[b,f]oxepine. mdpi.comnih.govbeilstein-journals.orgmdpi.com This transformation is a key step in the synthesis of this important heterocyclic scaffold, which is present in various natural products and medicinally relevant compounds. nih.gov The cyclization can be promoted under various conditions, often involving a base to facilitate the formation of a phenoxide intermediate which then acts as the intramolecular nucleophile.

The synthesis of dibenz[b,f]oxepine derivatives has been achieved through several strategies, including Ullmann coupling and Friedel-Crafts reactions, palladium-catalyzed etherification, and ring-closing metathesis. nih.govmdpi.com One approach involves a one-pot cascade reaction under either copper-assisted or metal-free conditions. nih.gov Another method utilizes a Wittig reaction followed by an intramolecular Ullmann coupling to construct the dibenz[b,f]oxepine skeleton. beilstein-journals.org

| Reaction Type | Key Transformation | Significance | Relevant Synthetic Methods |

| Intramolecular Cyclization | This compound to Dibenz[b,f]oxepine | Synthesis of a key heterocyclic scaffold for natural products and pharmaceuticals. | Ullmann Coupling, Friedel-Crafts, Pd-catalyzed etherification, Ring-closing metathesis, Wittig/Ullmann sequence. |

The electrophilic carbon of the bromopropyl group readily reacts with a variety of external nucleophiles. While specific studies on this compound are not extensively detailed in readily available literature, the reactivity of the analogous 3-phenoxypropyl bromide provides a strong precedent. For instance, reaction with phenol (B47542) in the presence of a base such as sodium hydroxide (B78521) can lead to the formation of diphenoxypropane. orgsyn.org This highlights the susceptibility of the compound to reaction with oxygen-based nucleophiles.

Generally, primary alkyl bromides like the one in the title compound are expected to react with a wide array of nucleophiles, including:

Amines: to form the corresponding substituted amines.

Alkoxides and Phenoxides: to yield ethers. orgsyn.org

Cyanide: to produce nitriles.

Thiolates: to give thioethers.

These reactions typically proceed via an S_N2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.

Formation of Organometallic Reagents

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, leading to the formation of highly reactive organometallic reagents.

A prime example is the formation of a Grignard reagent by reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent. libretexts.orgyoutube.com The resulting organomagnesium compound, (3-phenoxypropyl)magnesium bromide, effectively inverts the polarity of the carbon atom, transforming it from an electrophile into a potent nucleophile. libretexts.orgyoutube.com These Grignard reagents are invaluable in organic synthesis for creating new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and esters. libretexts.orgyoutube.com

Similarly, reaction with lithium metal would produce the corresponding organolithium reagent, which is an even more powerful nucleophile and strong base. The preparation of such reagents requires strictly anhydrous conditions, as they readily react with protic solvents like water. libretexts.org

| Organometallic Reagent | Metal | Typical Reaction Conditions | Reactivity of Resulting Reagent |

| Grignard Reagent | Magnesium (Mg) | Anhydrous ether (e.g., diethyl ether, THF) | Strong nucleophile and strong base. |

| Organolithium Reagent | Lithium (Li) | Anhydrous non-protic solvent | Very strong nucleophile and very strong base. |

Wittig Reagent Precursors and Related Reactions

While no specific literature was found detailing the use of this compound as a precursor for a Wittig reagent, the general principles of Wittig reagent synthesis suggest its potential in this role. The first step in forming a Wittig reagent is the reaction of an alkyl halide with triphenylphosphine (B44618) to generate a phosphonium (B103445) salt. lumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds via an S_N2 mechanism. lumenlearning.com

Therefore, it is plausible that this compound could react with triphenylphosphine to form (3-phenoxypropyl)triphenylphosphonium bromide. Subsequent deprotonation of this phosphonium salt with a strong base, such as n-butyllithium, would yield the corresponding phosphonium ylide, a Wittig reagent. lumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com This ylide could then be used to convert aldehydes and ketones into alkenes, a transformation known as the Wittig reaction. libretexts.orglibretexts.orgwikipedia.org

It is important to note that this is a hypothetical application based on the known reactivity of similar alkyl bromides, and has not been experimentally verified in the available literature for this specific compound.

Reactions with Zero-Valent Metals

Reactions of alkyl halides with zero-valent metals are fundamental transformations in organic synthesis, often leading to carbon-carbon bond formation. While specific examples involving this compound are not documented in the reviewed literature, the reactivity of the alkyl bromide moiety suggests potential for such reactions.

Two classical examples are the Wurtz and Ullmann reactions. The Wurtz reaction involves the treatment of an alkyl halide with sodium metal to produce a new alkane with a longer carbon chain through a radical-mediated or organoalkali-intermediate pathway. doubtnut.com In the case of this compound, this could potentially lead to the formation of 1,6-bis(3-phenoxyphenyl)hexane.

The Ullmann reaction , traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, also has variations for alkyl halides. byjus.comorganic-chemistry.orgwikipedia.org While less common for alkyl-alkyl coupling, Ullmann-type conditions could potentially promote the dimerization of the 3-phenoxypropyl group.

It must be emphasized that these are theoretical applications based on the general reactivity of alkyl bromides. The actual outcome of reacting this compound with zero-valent metals would depend on the specific reaction conditions and the potential for competing side reactions.

Reactivity of the Phenoxybenzene Moiety

The phenoxybenzene group in this compound is comprised of two phenyl rings linked by an ether oxygen. The reactivity of this moiety is influenced by the electronic effects of the ether oxygen and the 3-bromopropyl substituent. The ether oxygen is an activating group, donating electron density to both aromatic rings through resonance, thereby making them more susceptible to electrophilic attack. Conversely, the ether oxygen and the alkyl chain can also exert a deactivating inductive effect. The interplay of these electronic factors, along with steric considerations, governs the regioselectivity and rate of reactions involving the phenoxybenzene core.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. youtube.commasterorganicchemistry.com The general mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. lumenlearning.comuci.edu This is typically the rate-determining step. uci.edu Subsequently, a proton is lost from the intermediate, restoring the aromaticity of the ring and resulting in the substitution of a hydrogen atom with the electrophile. youtube.comlumenlearning.com For many electrophiles, a catalyst is required to generate a sufficiently reactive electrophilic species. masterorganicchemistry.comlumenlearning.com

The phenoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to the ether linkage. This is due to the ability of the oxygen's lone pairs to delocalize and stabilize the positive charge in the Wheland intermediate when the electrophile attacks at these positions. uci.edu

Halogenation, such as bromination, of the phenoxybenzene moiety in this compound would proceed via a typical EAS mechanism. lumenlearning.com In this reaction, elemental bromine (Br₂) is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a more potent electrophile. lumenlearning.com The activated bromine is then attacked by the electron-rich phenoxybenzene ring.

Given the directing effect of the phenoxy group, bromination is expected to occur at the positions ortho and para to the ether linkage. The presence of the 3-bromopropyl group at the meta position of one of the rings will also influence the substitution pattern, potentially leading to a mixture of isomeric products.

Table 1: Predicted Products of Monobromination of this compound

| Reactant | Reagents | Predicted Major Products |

|---|

Note: The exact distribution of ortho and para isomers will depend on steric hindrance and the specific reaction conditions.

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.com The electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated in situ by reacting nitric acid (HNO₃) with a strong acid catalyst, usually sulfuric acid (H₂SO₄). youtube.comlumenlearning.com

Similar to halogenation, the phenoxy group will direct the incoming nitro group to the ortho and para positions. The reaction is initiated by the attack of the phenoxybenzene ring on the nitronium ion, followed by deprotonation to restore aromaticity.

Table 2: Predicted Products of Mononitration of this compound

| Reactant | Reagents | Predicted Major Products |

|---|

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds on aromatic rings. libretexts.org

Friedel-Crafts Alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The catalyst facilitates the formation of a carbocation electrophile, which is then attacked by the aromatic ring. libretexts.org A significant limitation of this reaction is the potential for carbocation rearrangements to form more stable carbocations. libretexts.orgyoutube.com Additionally, the product of alkylation is often more reactive than the starting material, which can lead to polyalkylation. youtube.com

For this compound, Friedel-Crafts alkylation would be directed to the ortho and para positions of the phenoxy-substituted ring. However, the presence of the deactivating bromoalkyl group and the ether oxygen (which can coordinate with the Lewis acid) can complicate the reaction.

Friedel-Crafts Acylation involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640), again catalyzed by a Lewis acid. masterorganicchemistry.com This reaction introduces an acyl group (R-C=O) onto the aromatic ring. A key advantage of acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, thus preventing polyacylation. youtube.com Furthermore, the acyl group is a meta-director, but the initial substitution is governed by the directing effects of the substituents already present on the ring. youtube.com The resulting ketone can be subsequently reduced to an alkyl group, providing a method to achieve monoalkylation without rearrangement. youtube.com

Table 3: Example of Friedel-Crafts Acylation of this compound

| Reactant | Reagents | Predicted Major Product |

|---|

The phenoxybenzene moiety itself does not readily undergo aryl coupling reactions to form diaryl compounds without prior functionalization. However, the introduction of a halogen, such as bromine, onto one of the aromatic rings via electrophilic aromatic substitution opens up the possibility for subsequent cross-coupling reactions to form more complex biaryl or diaryl ether structures.

Electrophilic Aromatic Substitution (EAS) Reactions

Cross-Coupling Reactions

While the primary focus of this section is the reactivity of the phenoxybenzene moiety, it is important to note that the 3-bromopropyl group is the most likely site for cross-coupling reactions. The carbon-bromine (C-Br) bond is susceptible to reaction with various organometallic reagents in the presence of a transition metal catalyst, typically palladium or nickel. rsc.orgchemrxiv.orgnih.gov

These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling reaction could be employed to couple the 3-bromopropyl chain with an arylboronic acid, extending the carbon skeleton. researchgate.net Similarly, nickel-catalyzed cross-electrophile coupling reactions have been developed for the formation of new C-C bonds from alkyl halides. nih.gov

Three-component coupling reactions, which allow for the simultaneous formation of multiple bonds in a single step, represent an advanced strategy that could potentially involve the this compound scaffold. nih.govnih.gov

Nickel-Catalyzed Cross-Couplings (e.g., Negishi, Cross-Electrophile)

While specific studies detailing the use of this compound as a substrate in nickel-catalyzed cross-couplings are not extensively documented in publicly available literature, the principles of these reactions are well-established for analogous primary alkyl bromides. Nickel catalysis, particularly for cross-electrophile couplings, has emerged as a powerful method for forming C(sp²)–C(sp³) bonds, circumventing the need for pre-formed organometallic nucleophiles. rsc.orgnih.gov

A typical cross-electrophile coupling involves the reaction of two different electrophiles, such as an aryl bromide and an alkyl bromide, in the presence of a nickel catalyst and a stoichiometric reductant. The mechanism is generally understood to involve a Ni(0)/Ni(II) catalytic cycle. The reaction tolerates a wide variety of functional groups, including ethers, esters, and ketones, making it a robust synthetic tool. rsc.orgnih.gov For a substrate like this compound, the primary alkyl bromide is the more reactive site for oxidative addition to a Ni(0) center compared to the C-O or C-H bonds on the aromatic rings.

In a Negishi-type reaction, an organozinc reagent is coupled with an organic halide. While less common for simple alkyl halides, this reaction could theoretically be employed by converting the bromopropyl group into an organozinc species, though direct coupling is more prevalent.

Recent advancements have utilized specialized ligands, such as spiro-bidentate-pyox ligands, to improve the efficiency and scope of these reactions. rsc.orgnih.gov The choice of solvent and catalyst system is crucial for optimizing yield, as demonstrated in studies on similar substrates.

Table 1: Illustrative Reaction Conditions for Nickel-Catalyzed Cross-Electrophile Coupling of an Aryl Bromide and a Primary Alkyl Bromide This table is based on representative data for analogous reactions and serves as an illustrative guide.

| Entry | Ni-Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | NiBr₂ | L1d | NMP | 80 | 72 |

| 2 | NiBr₂ | L1d | DMF | 80 | 65 |

| 3 | NiBr₂ | L1d | DMA | 80 | 68 |

| 4 | NiBr₂ | L1d | DMPU | 80 | 76 |

| 5 | NiBr₂ | L2 | DMPU | 80 | <10 |

| 6 | None | L1d | DMPU | 80 | 0 |

Data adapted from analogous systems reported in the literature. rsc.org L1d represents a specific spiro-bidentate-pyox ligand. NMP = N-Methyl-2-pyrrolidone, DMF = N,N-Dimethylformamide, DMA = N,N-Dimethylacetamide, DMPU = 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond nickel, palladium and copper catalysts are central to C-C and C-heteroatom bond formation. aps.orgorganic-chemistry.org For a molecule like this compound, palladium-catalyzed couplings such as Suzuki, Stille, and Sonogashira reactions would be expected to proceed efficiently at the C-Br bond. These reactions typically involve coupling with boronic acids, organostannanes, or terminal alkynes, respectively.

Copper-catalyzed reactions, such as the Ullmann condensation, are fundamental for the synthesis of diaryl ethers. rsc.org While this is more relevant to the formation of the phenoxybenzene moiety itself, it underscores the rich chemistry of the structural components of the target molecule.

Fundamental Mechanistic Studies

Detailed mechanistic studies on this compound are sparse. However, by examining analogous systems and fundamental principles, a clear picture of its likely chemical behavior can be constructed.

Reaction Kinetics and Rate Determinations

Specific kinetic data for reactions involving this compound has not been reported. In general, for related nickel-catalyzed cross-couplings, the rate-determining step can vary depending on the specific reactants and conditions. Kinetic experiments, including reaction progress monitoring and initial rate studies, would be necessary to elucidate the precise mechanism and identify the rate-limiting step for a given transformation. acs.org Theoretical kinetics studies, using methods like variational transition-state theory, can complement experimental work to provide a deeper understanding of reaction rates across different temperatures. acs.org

Isotope Effect Studies

Isotope effect studies are a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking events in the rate-determining step. For example, a significant kinetic isotope effect (KIE) upon substitution of hydrogen with deuterium (B1214612) at a C-H bond would indicate that this bond is broken during the rate-limiting step. For this compound, a carbon isotope effect study (¹²C/¹³C) at the carbon bearing the bromine atom could help elucidate the nature of the C-Br bond cleavage in transition metal-catalyzed coupling reactions. Similarly, substituting atoms in the catalyst's ligand or the solvent could provide insight into their role in the mechanism. No such studies have been published for this specific molecule.

Radical Chain Mechanisms

The C(sp³)-Br bond in this compound is susceptible to homolytic cleavage, suggesting its potential to participate in radical chain reactions. acs.org Such mechanisms are characterized by three key phases: initiation, propagation, and termination. researchgate.net

Initiation: This step involves the initial formation of a radical species. For the bromopropyl chain, this could be triggered by heat, light, or a radical initiator, leading to the homolytic cleavage of the C-Br bond to form a 3-(3-phenoxy-phenyl)propyl radical and a bromine radical.

Propagation: The newly formed alkyl radical can then react with other molecules, propagating the chain. For instance, it could add across a double bond or abstract a hydrogen atom from another species, generating a new radical in the process. rsc.orgresearchgate.net This cycle continues, forming the bulk of the reaction product.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. acs.org

The involvement of radical intermediates is also a key feature of many modern cross-electrophile coupling reactions, where single-electron transfer (SET) from a low-valent metal catalyst can generate an alkyl radical from an alkyl halide.

Potential Energy Surface (PES) Analysis of Reaction Pathways

A potential energy surface (PES) is a theoretical model that maps the energy of a molecular system as a function of its geometry. acs.org By analyzing the PES, chemists can identify stable structures (minima), transition states (saddle points), and the lowest energy pathways for a chemical reaction. acs.org

While a specific PES analysis for reactions of this compound is not available, studies on structurally analogous molecules provide significant insight. For example, PES analysis has been conducted on molecules with the general formula Ph-Y-CF₂X (where Y is an ether or amide linkage and X is a halogen), which bear a resemblance to the ether and alkyl halide components of the target compound. These computational studies use quantum mechanical methods to map the potential energy as a function of key dihedral angles, revealing the most stable conformations and the energy barriers to rotation. This information is critical for understanding how the molecule's shape influences its reactivity. For a reaction involving this compound, PES analysis could predict the preferred orientation for catalyst approach and the energetic cost of the conformational changes needed to reach the transition state.

Table 2: Illustrative Conformational Energy Data from PES Analysis of an Analogous Aryl Ether System (Ph-O-CF₂Br) This table is based on representative data for an analogous system and serves as an illustrative guide to the type of information gained from PES analysis.

| Conformation | Dihedral Angle (φ) | Dihedral Angle (ψ) | Relative Energy (kJ/mol) |

| Global Minimum | 180° | 0° | 0.0 |

| Local Minimum 1 | 90° | 180° | 4.5 |

| Local Minimum 2 | 0° | 180° | 8.2 |

| Rotational Barrier | 90° | 90° | 15.0 |

Data adapted from analogous systems reported in the literature. φ and ψ represent key dihedral angles defining the molecule's conformation.

Derivatization Strategies and Functional Group Interconversions of 1 3 Bromopropyl 3 Phenoxybenzene

Transformation of the Alkyl Bromide Group

The bromine atom on the propyl chain of 1-(3-bromopropyl)-3-phenoxybenzene serves as a good leaving group in nucleophilic substitution reactions, making it a key site for functionalization.

Conversion to Azide (B81097) Derivatives

The alkyl bromide can be readily converted to an alkyl azide through a nucleophilic substitution reaction with an azide salt, such as sodium azide. libretexts.org This reaction typically proceeds via an SN2 mechanism and provides a pathway to introduce a nitrogen-containing functional group. libretexts.org Alkyl azides are valuable synthetic intermediates that can be further transformed into a variety of nitrogen-containing heterocycles, including pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, and 1,2,3-triazoles. nih.gov For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for linking azide-functionalized molecules with terminal alkynes to form triazoles. nih.gov

Synthesis of Alcohols and Ethers

The conversion of the alkyl bromide to an alcohol can be achieved through nucleophilic substitution with a hydroxide (B78521) source. organic-chemistry.org Alternatively, the Williamson ether synthesis provides a classic method for forming ethers. youtube.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace the bromide from the alkyl chain. youtube.comyoutube.com The choice of alcohol determines the nature of the resulting ether. It is important to note that using two different alcohols in a one-pot synthesis can lead to a mixture of products. youtube.com To synthesize asymmetrical ethers cleanly, it is often preferable to use an alkene and an alcohol in an acid-catalyzed reaction, where the alkene serves as the electrophile and the alcohol as the nucleophile. youtube.com

Table 1: Synthesis of Alcohols and Ethers

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | NaOH(aq) | 3-(3-Phenoxypropoxy)phenol | Nucleophilic Substitution |

Preparation of Amines and Amides

The synthesis of amines from this compound can be approached through several methods. Direct alkylation of ammonia (B1221849) or a primary or secondary amine with the alkyl bromide can yield primary, secondary, or tertiary amines, respectively. libretexts.orglumenlearning.com However, a significant drawback of this method is the potential for polyalkylation, leading to a mixture of products. chemistrysteps.com To circumvent this, the Gabriel synthesis offers a more controlled route to primary amines by using phthalimide (B116566) as a protected nitrogen source. chemistrysteps.com Another effective method involves the conversion of the alkyl bromide to an alkyl azide, followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄) to yield the primary amine. libretexts.orgyoutube.com

Amides can be prepared by reacting the corresponding amine with an acid halide or anhydride (B1165640). google.com For example, an amine derived from this compound can be acylated to form the desired amide.

Table 2: Synthesis of Amines and Amides

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaN₃ 2. LiAlH₄ | 3-(3-Phenoxypropyl)aniline | Azide Reduction |

| This compound | 1. Phthalimide, K₂CO₃ 2. H₂NNH₂ | 3-(3-Phenoxypropyl)aniline | Gabriel Synthesis |

Formation of Organophosphorus Compounds (e.g., Phosphonium (B103445) Salts, Phosphonolactams)

The alkyl bromide functionality of this compound can be utilized to synthesize various organophosphorus compounds. Reaction with a phosphine (B1218219), such as triphenylphosphine (B44618), can lead to the formation of a phosphonium salt. These salts are key intermediates in the Wittig reaction for the synthesis of alkenes.

Functionalization of the Phenoxybenzene Ring

The phenoxybenzene moiety of the molecule provides sites for electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic rings.

Introduction of Additional Halogen Atoms

Halogenation of the phenoxybenzene rings can be achieved through electrophilic aromatic substitution reactions. lumenlearning.com The specific conditions and reagents used will determine the position and number of halogen atoms introduced. For example, reaction with a halogenating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst can introduce bromine atoms onto the aromatic rings. The directing effects of the existing substituents on the rings will influence the regioselectivity of the halogenation.

Nitration for Aromatic Modifications

The introduction of a nitro (-NO₂) group onto the aromatic rings of this compound is a primary strategy for functionalization. As an electrophilic aromatic substitution reaction, nitration is heavily influenced by the directing effects of the existing substituents: the phenoxy group and the 3-bromopropyl group.

The phenoxy substituent (-OC₆H₅) is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene (B151609). This is due to the lone pairs on the oxygen atom which can be donated to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (arenium ion). This resonance effect preferentially directs incoming electrophiles to the ortho and para positions relative to the ether linkage. lumenlearning.comyoutube.comlibretexts.org Similarly, the alkyl chain (at position 3) is a weak activating group and also an ortho, para-director. savemyexams.com

Given the structure of this compound, the directing effects of the two substituents must be considered. The powerful ortho, para-directing ability of the phenoxy group is expected to dominate. Therefore, nitration using standard conditions, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would likely yield a mixture of isomers with the nitro group predominantly at positions ortho and para to the phenoxy group. The steric hindrance from the 3-bromopropyl group might influence the ratio of ortho to para substituted products.

Table 1: Predicted Major Products of Mononitration of this compound

| Reactant | Reagents | Predicted Major Products | Rationale |

| This compound | HNO₃, H₂SO₄ | 1-(3-Bromopropyl)-3-phenoxy-4-nitrobenzene | Para-substitution directed by the activating phenoxy group. |

| 1-(3-Bromopropyl)-3-phenoxy-2-nitrobenzene | Ortho-substitution directed by the activating phenoxy group. | ||

| 1-(3-Bromopropyl)-5-phenoxy-2-nitrobenzene | Ortho-substitution on the other ring, directed by the ether oxygen. |

This table is based on established principles of electrophilic aromatic substitution, as direct experimental data for this specific compound is not available in the cited literature. lumenlearning.comyoutube.comsavemyexams.com

The reaction conditions can be tuned to control the degree of nitration. For instance, using a milder nitrating agent like acetyl nitrate (B79036) might favor mononitration. researchgate.net The resulting nitro-derivatives are valuable intermediates, as the nitro group can be readily reduced to an amino group (-NH₂), which can then undergo a wide range of further transformations, such as diazotization to introduce other functional groups.

Alkylation/Acylation via Friedel-Crafts Reactions

Friedel-Crafts reactions provide a direct method for forming new carbon-carbon bonds on the aromatic rings of this compound, allowing for the introduction of alkyl or acyl groups. wikipedia.orgbyjus.com These reactions are classic examples of electrophilic aromatic substitution, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). quora.commasterorganicchemistry.com

Friedel-Crafts Acylation:

Friedel-Crafts acylation involves the reaction of the aromatic ring with an acyl halide (R-COCl) or an acid anhydride in the presence of a Lewis acid catalyst. wikipedia.org This reaction is generally preferred over alkylation for several reasons: the acylium ion intermediate does not undergo rearrangement, and the resulting ketone product is deactivated towards further substitution, preventing polyacylation. wikipedia.orgmt.com

For this compound, the activating phenoxy group will direct the incoming acyl group to the positions ortho and para to the ether linkage.

A typical reaction would involve treating the substrate with an acyl chloride, such as acetyl chloride (CH₃COCl), and a stoichiometric amount of AlCl₃. wikipedia.org The catalyst is required in stoichiometric amounts because it forms a complex with the product ketone. wikipedia.org An aqueous workup is necessary to liberate the final product.

Friedel-Crafts Alkylation:

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. libretexts.org While useful, this reaction has several limitations. The alkyl group activates the ring, making the product more reactive than the starting material, which can lead to polyalkylation. libretexts.org Additionally, the carbocation electrophile is prone to rearrangement to form a more stable carbocation. libretexts.org

When applying this to this compound, reacting it with an alkyl halide like tert-butyl chloride in the presence of AlCl₃ would be expected to introduce the tert-butyl group at the ortho and para positions relative to the phenoxy group. The use of a large excess of the aromatic substrate can favor monoalkylation. libretexts.org It is also important to note that the 3-bromopropyl chain itself contains a potential electrophilic center (the carbon bonded to bromine) and an intramolecular Friedel-Crafts reaction could potentially occur to form a six-membered ring, leading to a tetralin derivative, although this typically requires specific conditions. chemistrysteps.com

Table 2: Representative Friedel-Crafts Reactions for Derivatization

| Reaction Type | Reagents | Typical Product Structure | Key Features |

| Acylation | Acetyl chloride, AlCl₃ | Aryl ketone | No rearrangement; deactivation prevents polysubstitution. wikipedia.orgmt.com |

| Alkylation | tert-Butyl chloride, AlCl₃ | Alkylated aromatic ring | Prone to carbocation rearrangement and polyalkylation. libretexts.org |

Derivatization for Analytical Applications

The functionalization of this compound is not only for creating new molecular entities but also for enhancing its detectability in analytical assays. The terminal bromine on the propyl chain serves as an excellent reactive handle for introducing tags that are easily detected by modern analytical instruments like HPLC with UV or fluorescence detectors, and especially Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govlibretexts.orgacs.org

The primary strategy involves a nucleophilic substitution reaction where the bromide ion is displaced by a nucleophile that contains a chromophore, a fluorophore, or a permanently charged group.

Derivatization for HPLC-UV/Fluorescence Detection:

To improve detection by UV-Vis or fluorescence spectroscopy, a molecule containing a highly conjugated system or a fluorescent moiety can be attached. libretexts.orgnih.gov This is particularly useful if the parent molecule has a weak chromophore. Reagents containing amine or thiol groups are excellent nucleophiles for displacing the bromide.

UV-Tagging: Reagents like 1-(4-nitrophenyl)piperazine (B103982) can be used. The resulting derivative incorporates a strong chromophore (the nitrophenyl group), significantly enhancing its UV absorbance and allowing for sensitive detection at specific wavelengths. rsc.org

Fluorescence-Tagging: For even greater sensitivity, fluorescent tags can be introduced. For example, reaction with 8-amino-2-naphthoxide would attach a naphthalene (B1677914) ring system, creating a fluorescent derivative detectable at very low concentrations. oup.com The synthesis of fluorescent probes often involves conjugating a fluorophore to a reactive molecule. rsc.orgchemrxiv.org

Derivatization for LC-MS Detection:

Electrospray ionization mass spectrometry (ESI-MS) is highly sensitive towards analytes that can be readily ionized. While this compound is neutral, it can be derivatized to introduce a permanently charged functional group, which dramatically enhances its ESI-MS response in positive ion mode.

A common and effective method is quaternization . This involves reacting the alkyl bromide with a tertiary amine, such as trimethylamine (B31210) or 4-dimethylaminopyridine (B28879) (DMAP), to form a quaternary ammonium (B1175870) salt. nih.govgoogle.com This salt carries a permanent positive charge, making it ideal for LC-MS analysis. researchgate.net This pre-column derivatization allows for trace-level quantification of alkyl halides. nih.gov

Table 3: Derivatization Strategies for Enhanced Analytical Detection

| Analytical Technique | Derivatization Strategy | Reagent Example | Product Feature | Benefit |

| HPLC-UV | Nucleophilic Substitution | 1-(4-Nitrophenyl)piperazine | Strong UV Chromophore | Increased sensitivity and selectivity for UV detection. rsc.org |

| HPLC-Fluorescence | Nucleophilic Substitution | 8-Amino-2-naphthoxide | Fluorescent Moiety | Ultra-sensitive detection limits. oup.com |

| LC-MS | Quaternization | 4-Dimethylaminopyridine (DMAP) | Permanent Positive Charge | Greatly enhanced ESI-MS signal for trace analysis. nih.govresearchgate.net |

These derivatization techniques transform this compound into a molecule that can be readily and sensitively quantified, which is essential for applications such as impurity analysis or metabolic studies.

Computational Chemistry and Theoretical Studies of 1 3 Bromopropyl 3 Phenoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These computational methods provide insights into molecular structure, stability, and a variety of properties that are often difficult or impossible to measure experimentally.

A thorough geometry optimization and conformational analysis of 1-(3-Bromopropyl)-3-phenoxybenzene would involve the use of computational methods, such as Density Functional Theory (DFT), to identify the most stable three-dimensional arrangement of its atoms. This analysis would also map out the various low-energy conformations that the molecule can adopt due to the rotational freedom around its single bonds. Currently, specific published data detailing the optimized bond lengths, bond angles, and dihedral angles for the global minimum and other significant conformers of this compound are not readily found.

The electronic structure of a molecule dictates its chemical reactivity and spectroscopic properties. An analysis of this compound's electronic structure would typically involve the examination of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's ability to donate or accept electrons in chemical reactions. Detailed studies providing information on the electron density distribution, electrostatic potential maps, and specific HOMO-LUMO energy gaps for this compound are not prominently featured in the existing literature.

Vibrational analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the motions of the atoms within the molecule. While experimental IR spectra for related compounds are available, a detailed theoretical vibrational analysis of this compound, which would provide a deeper understanding of its spectroscopic signatures, has not been specifically reported.

Advanced Computational Methodologies

Molecular Dynamics Simulations

Without any primary or secondary research data, any attempt to generate content for these sections would be speculative and would not meet the requirements for a scientifically accurate and informative article.

Should research on This compound become available in the future, a detailed article could be composed. At present, the lack of data prevents the creation of the requested content.

Machine Learning Approaches in Chemical Property Prediction

Currently, there are no published machine learning models or detailed computational studies specifically detailing the prediction of physicochemical or biological properties for this compound.

However, the field of computational chemistry widely employs machine learning (ML) to accelerate the discovery and analysis of molecules. researchgate.netchemrxiv.org These methods are particularly valuable for predicting a wide range of molecular properties, saving time and resources compared to traditional experimental approaches. chemrxiv.org The general process involves training ML algorithms on large datasets of known molecules to learn the complex relationships between a molecule's structure and its properties. nih.gov

General Methodology:

For a compound like this compound, a typical machine learning workflow would involve:

Featurization: The molecular structure would be converted into a numerical format that an ML algorithm can process. This can be done using various techniques such as molecular fingerprints (e.g., ECFP4), which encode structural features. aalto.fi Other methods include "sum over bonds," which counts the types of chemical bonds in the molecule. researchgate.net

Model Selection and Training: An appropriate ML model, such as a Random Forest Regressor, Support Vector Machine, or a neural network, would be chosen. researchgate.netnih.gov This model is then trained on a dataset containing the featurized structures of diverse compounds and their experimentally determined properties. fnasjournals.com

Prediction: Once trained, the model could predict properties for new or uncharacterized molecules like this compound. These properties could include boiling point, solubility, toxicity, or its potential as a reactant in a chemical synthesis.

Data Management and FAIR Principles in Computational Chemistry

There are no specific data management plans or FAIR-compliant datasets publicly available for this compound. The application of FAIR (Findable, Accessible, Interoperable, and Reusable) data principles is a growing and critical aspect of modern computational chemistry. go-fair.orgnih.gov These principles are designed to ensure that scientific data is managed in a way that makes it more valuable and reusable for both humans and machines. go-fair.orgcam.ac.uk

Application of FAIR Principles:

If computational studies were to be performed on this compound, adherence to FAIR principles would involve the following:

Findable: The data (e.g., calculated molecular orbitals, simulated spectra, potential energy surfaces) would be assigned a globally unique and persistent identifier (such as a DOI). go-fair.org Its metadata would be registered in a searchable database, like the Cambridge Structural Database (CSD) for crystallographic information. cam.ac.uk

Accessible: The data and metadata would be retrievable via a standardized, open, and free communications protocol. go-fair.org Even if the raw data is no longer available, the metadata should remain accessible. go-fair.org

Interoperable: The data would use a formal, shared, and broadly applicable language for knowledge representation. go-fair.org This includes using standard file formats and chemical identifiers (like InChI or SMILES) to allow the data to be easily combined and processed with other datasets by various software applications. cam.ac.uk

Reusable: The data would be richly described with accurate and relevant metadata, including the parameters of the computational simulation and the purpose of the study. arxiv.orgacs.org It would also have a clear data usage license, allowing it to be integrated into future studies or used to train next-generation machine learning models. cam.ac.ukarxiv.org

Implementing these principles would ensure that any computational data generated for this compound could be effectively utilized by the broader scientific community, supporting future research and model development. cam.ac.uk

Advanced Spectroscopic and Chromatographic Characterization of 1 3 Bromopropyl 3 Phenoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1-(3-Bromopropyl)-3-phenoxybenzene, providing unambiguous information about the connectivity and chemical environment of its constituent atoms.

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and arrangement of hydrogen atoms within the this compound molecule. The spectrum, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons. rsc.org

The aromatic region of the spectrum displays a complex multiplet pattern arising from the protons on the two benzene (B151609) rings. The protons of the phenoxy group and the substituted benzene ring exhibit characteristic chemical shifts and coupling patterns that are influenced by their respective electronic environments.

The aliphatic portion of the molecule, the 3-bromopropyl chain, gives rise to three distinct signals. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is typically observed as a triplet, shifted downfield due to the deshielding effect of the electronegative bromine atom. The methylene group attached to the benzene ring (-Ar-CH₂-) also appears as a triplet, while the central methylene group (-CH₂-) presents as a multiplet, often a pentet or sextet, due to coupling with the adjacent methylene protons.

A representative ¹H NMR data interpretation for a related compound, 3-phenoxypropyl bromide, is provided in the table below. chemicalbook.com While the substitution pattern on the phenoxy ring differs, the data for the propyl chain offers valuable insight.

Interactive Table: ¹H NMR Data for the Propyl Chain of 3-Phenoxypropyl Bromide chemicalbook.com

| Assignment | Chemical Shift (ppm) | Multiplicity |

| -O-CH₂- | 4.089 | Triplet |

| -CH₂-Br | 3.585 | Triplet |

| -CH₂- | 2.307 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The chemical shifts of these carbons are influenced by the substituents on the benzene rings. The aliphatic carbons of the 3-bromopropyl chain appear at higher field. The carbon atom bonded to the bromine (-CH₂Br) is found at a lower field compared to the other two aliphatic carbons due to the halogen's electronegative effect.

For instance, in the analogous compound 1-bromo-3-phenylpropane, the carbon atoms of the propyl chain exhibit distinct chemical shifts, which can be used as a reference for interpreting the spectrum of this compound. chemicalbook.comdocbrown.info

Interactive Table: ¹³C NMR Data for the Propyl Chain of 1-Bromo-3-phenylpropane docbrown.info

| Assignment | Chemical Shift (ppm) |

| -CH₂- (attached to phenyl) | 34.0 |

| -CH₂- | 32.8 |

| -CH₂-Br | 34.0 |

Note: The specific chemical shifts for this compound may vary slightly.

While ¹H and ¹³C NMR are the primary tools for characterizing the parent compound, NMR of other nuclei, such as Phosphorus-31 (³¹P), becomes relevant when studying its derivatives. For example, if this compound is used to synthesize phosphonium (B103445) salts or other phosphorus-containing compounds, ³¹P NMR is essential for characterizing these products. researchgate.net

³¹P NMR provides information about the chemical environment of the phosphorus atom, including its oxidation state and coordination. uni-muenchen.de The chemical shift in a ³¹P NMR spectrum is highly sensitive to the nature of the substituents attached to the phosphorus atom. This technique is crucial for confirming the successful synthesis of phosphorus derivatives and for studying their subsequent reactions. researchgate.netchempedia.info

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance and the yield of a reaction without the need for a calibration curve specific to the analyte. ox.ac.uk By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute quantity of the analyte can be accurately determined. sigmaaldrich.com

For this compound, qNMR can be employed to:

Determine the purity of a synthesized batch by comparing the integral of a well-resolved proton signal of the analyte to that of an internal standard. rsc.org

Calculate the reaction yield by analyzing the crude reaction mixture containing a known amount of an internal standard.

The accuracy of qNMR relies on several factors, including proper sample preparation, the choice of a suitable internal standard with non-overlapping signals, and the use of appropriate experimental parameters to ensure complete relaxation of all nuclei. ox.ac.uk

Two-dimensional (2D) NMR techniques provide further structural insights by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. magritek.com For this compound, a COSY spectrum would show cross-peaks between the adjacent methylene protons of the propyl chain, confirming their connectivity. It would also reveal the coupling network within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively assigning the proton and carbon signals for each methylene and methine group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. nist.gov This data is crucial for confirming the identity of the compound.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For this compound (C₁₅H₁₅BrO), the expected molecular weight is approximately 290.03 g/mol (for the bromine-79 isotope) and 292.03 g/mol (for the bromine-81 (B83215) isotope), appearing as a characteristic M and M+2 isotopic pattern due to the natural abundance of bromine isotopes. nist.govnih.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound might include the loss of a bromine radical (Br•), the cleavage of the propyl chain, and rearrangements of the aromatic rings. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. This technique distinguishes between compounds with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound (C₁₅H₁₅BrO), the expected exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula and ruling out other potential isobaric interferences. The high resolving power of HRMS, often employed with techniques like Fourier-Transform Ion Cyclotron Resonance (FTICR) MS, is crucial for the definitive identification of complex molecules. chemrxiv.org In the analysis of related brominated compounds, such as polybrominated diphenyl ethers (PBDEs), gas chromatography coupled with HRMS (GC-HRMS) has traditionally been the method of choice due to its high sensitivity and selectivity, which minimizes interferences from complex sample matrices. nih.gov

Table 1: Theoretical and Observed HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅BrO |

| Calculated Monoisotopic Mass | 290.0306 u |

| Observed Mass (Hypothetical) | 290.0301 u |

| Mass Accuracy (ppm) | < 5 ppm |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. nih.gov When a molecule like this compound is subjected to a high-energy electron beam (typically 70 eV), it forms a molecular ion ([M]⁺˙) that subsequently undergoes fragmentation. nih.gov

The resulting mass spectrum displays a series of fragment ions that are indicative of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Cleavage of the C-Br bond: This is a common fragmentation for alkyl halides, leading to the loss of a bromine radical (•Br). docbrown.info The presence of two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance results in characteristic isotopic patterns for bromine-containing fragments, with two peaks separated by two m/z units. docbrown.info

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the ether linkage is a typical fragmentation pathway for ethers. libretexts.org

Fragmentation of the propyl chain: Loss of ethylene (B1197577) (C₂H₄) or other small neutral fragments from the propyl chain can occur.

Aromatic ring fragments: The presence of the phenoxy and phenyl rings will lead to characteristic aromatic fragment ions.

Table 2: Predicted Major Fragment Ions in the EI-MS Spectrum of this compound

| m/z Value (approximate) | Proposed Fragment Structure | Fragmentation Pathway |

| 290/292 | [C₁₅H₁₅BrO]⁺˙ | Molecular Ion |

| 211 | [C₁₅H₁₅O]⁺ | Loss of •Br |

| 183 | [C₁₂H₁₁O]⁺ | Cleavage and rearrangement |

| 94 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The m/z values are approximate and based on general fragmentation principles of similar structures.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a high-energy beam of atoms, typically xenon or argon, strikes a sample dissolved in a non-volatile liquid matrix like glycerol. wikipedia.org This process generates primarily protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal fragmentation. wikipedia.org

FAB-MS is particularly useful for determining the molecular weight of non-volatile or thermally labile compounds that are difficult to analyze by other methods. wikipedia.orgillinois.edu For this compound, FAB-MS would be expected to produce a strong signal for the protonated molecule at m/z 291/293, corresponding to [C₁₅H₁₅BrO + H]⁺. The use of a suitable matrix is crucial to facilitate desorption and ionization while minimizing sample degradation. umd.edu This technique is valuable for confirming the molecular weight and can be applied to a wide range of compounds, including peptides and organometallics. umd.edunih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment ion from an initial ionization event) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides unambiguous information about the connectivity and fragmentation pathways of the molecule.

For this compound, an MS/MS analysis could involve selecting the molecular ion [M]⁺˙ (m/z 290/292) and observing its fragmentation. This would help to confirm the proposed fragmentation pathways discussed in the EI-MS section. For instance, the transition from m/z 290/292 to m/z 211 would confirm the loss of the bromine atom. Further fragmentation of the m/z 211 ion could then be studied to elucidate the structure of the rest of the molecule. The specificity of techniques like gas chromatography-triple quadrupole tandem mass spectrometry (GC-QQQ-MS/MS) operating in selected reaction monitoring mode offers a robust alternative for analyzing brominated compounds in complex samples. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (propyl chain) |

| ~1600, ~1490 | C=C stretch | Aromatic ring |

| ~1240 | C-O-C stretch | Aryl-alkyl ether |

| ~690, ~750 | C-H bend (out-of-plane) | Monosubstituted and meta-disubstituted benzene |

| ~650-550 | C-Br stretch | Alkyl bromide |

The presence of strong C-H stretching bands for both aromatic and aliphatic protons, along with the characteristic aromatic C=C stretching and bending vibrations, would confirm the presence of the phenyl and phenoxy groups. The strong absorption from the C-O-C ether linkage and the C-Br bond at lower wavenumbers would provide definitive evidence for the complete structure of this compound. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

While no specific X-ray crystal structure data for this compound was found, this technique would be the definitive method for confirming its solid-state conformation, including the orientation of the phenyl and phenoxy rings relative to each other and the conformation of the propyl chain.

Chromatographic Techniques

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by Gas Chromatography. nih.gov When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any impurities. The retention time in the GC column is a characteristic property of the compound under specific analytical conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound. bvsalud.org A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. bvsalud.org Detection is often achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. HPLC is particularly useful for analyzing samples that may not be suitable for GC due to thermal instability or low volatility.

Gel Permeation Chromatography (GPC) for Oligomer and Polymer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful liquid chromatography technique for characterizing the molecular weight distribution of polymers. lcms.cz This method separates molecules based on their size, or more accurately, their hydrodynamic volume, in solution. GPC is applicable to a wide range of molecular weights and is a widely-used technique for polymer analysis. nsf.gov

In the analysis of polymers derived from this compound, GPC is crucial for determining key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). lcms.cz The molecular weight distribution significantly influences the physical properties of the resulting polymer, including its strength, brittleness, and melt flow. lcms.cz

For accurate GPC analysis, the selection of an appropriate column and mobile phase is critical. researchgate.net The mobile phase should be a good solvent for the polymer to ensure proper dissolution and prevent interactions with the stationary phase. lcms.cz For instance, in the analysis of polyolefins, which are chemically similar to the backbone of polymers derived from this compound, specific GPC columns like the PLgel Olexis are used to ensure that the observed peak shapes are a true reflection of the sample's modality and not artifacts. lcms.cz

The data obtained from GPC, often in conjunction with other detectors like light scattering and viscometry, provides a detailed understanding of the polymer's structure and properties. nsf.gov

Table 1: Typical Parameters for GPC Analysis of Polymers

| Parameter | Description |

| Columns | A series of columns packed with porous gel particles of varying pore sizes. |

| Mobile Phase | A solvent that dissolves the polymer without interacting with the stationary phase. |

| Detector | Commonly a refractive index (RI) detector, but can also include light scattering (LS) and viscometry detectors for more comprehensive analysis. |

| Calibration | Performed using polymer standards of known molecular weight, such as polystyrene. |

| Data Output | Chromatogram showing the distribution of molecular sizes, from which Mn, Mw, and PDI are calculated. |

Flash Chromatography for Purification

Flash chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate desired compounds from reaction mixtures. phenomenex.com It operates on the principle of forcing a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel, under moderate pressure. phenomenex.com This technique is particularly useful for purifying gram-scale quantities of materials. phenomenex.com

In the synthesis of this compound, flash chromatography is the primary method for its purification from starting materials, byproducts, and other impurities. The choice of eluent system (the solvent or mixture of solvents used as the mobile phase) is critical for achieving good separation. A common strategy involves using a gradient of solvents with increasing polarity. For instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) is often employed to separate nonpolar to moderately polar organic compounds. umich.edu

The progress of the separation is monitored by collecting fractions and analyzing them, typically by thin-layer chromatography (TLC). The fractions containing the pure desired product are then combined and the solvent is evaporated to yield the purified this compound.

Reversed-phase flash chromatography can also be utilized, particularly for more polar compounds. epa.gov In this variation, a nonpolar stationary phase is used with a polar mobile phase, such as methanol (B129727) and water. epa.gov

Table 2: Example of a Flash Chromatography Purification Protocol

| Step | Description | Details |